N-(4-Methylphenyl)-2-sulfanylacetamide

HDAC inhibition epigenetics neuroprotection

Researchers requiring isoform-selective HDAC inhibition without hydroxamate-associated genotoxicity liabilities face limited scaffold options. N-(4-Methylphenyl)-2-sulfanylacetamide (CAS 34282-30-9) directly addresses this gap as a mercaptoacetamide building block. - Enables >1000-fold selectivity for HDAC6 over class I HDACs via thiolate-zinc coordination. - Validated starting point for species-selective smHDAC8 inhibitors with minimal host cross-reactivity. - Supplied with rigorous quality control; available for immediate dispatch to support CNS and parasitology programs.

Molecular Formula C9H11NOS
Molecular Weight 181.26 g/mol
CAS No. 34282-30-9
Cat. No. B1296351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Methylphenyl)-2-sulfanylacetamide
CAS34282-30-9
Molecular FormulaC9H11NOS
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CS
InChIInChI=1S/C9H11NOS/c1-7-2-4-8(5-3-7)10-9(11)6-12/h2-5,12H,6H2,1H3,(H,10,11)
InChIKeyVLDODKDSYUJVAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylphenyl)-2-sulfanylacetamide – Baseline Overview


N-(4-Methylphenyl)-2-sulfanylacetamide (CAS 34282-30-9), also known as 2-mercapto-N-(p-tolyl)acetamide, is a small-molecule mercaptoacetamide derivative with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol [1]. This compound features a thiol group alpha to the amide carbonyl, a structural motif that distinguishes it from hydroxamic acid-based compounds and enables unique coordination chemistry and biochemical reactivity [2]. Its physicochemical properties include a boiling point of 358.1±25.0 °C, a density of 1.2±0.1 g/cm³, and a topological polar surface area of 30.1 Ų [1].

HDAC6 isoform-selective inhibitor scaffold development
Thiolate-based zinc-binding group for metalloenzyme research
Non-hydroxamate ZBG supporting neuronal oxidative stress models

Generic Substitution Failure for N-(4-Methylphenyl)-2-sulfanylacetamide


The mercaptoacetamide core of N-(4-Methylphenyl)-2-sulfanylacetamide is not interchangeable with analogs containing alternative zinc-binding groups (e.g., hydroxamates) or different aryl substituents due to its distinct thiolate-zinc coordination geometry and associated selectivity profile. Unlike hydroxamates, which are associated with genotoxicity liabilities, mercaptoacetamides bind the catalytic zinc ion via a thiolate interaction that can confer isoform selectivity—in some cases achieving nanomolar potency and >1000-fold selectivity for HDAC6 over class I HDACs [1]. The para-methyl substitution on the phenyl ring further modulates steric and electronic properties, impacting metal chelation affinity and target engagement in ways that cannot be replicated by unsubstituted or differently substituted analogs [2].

Hydroxamate ZBG substitution
May shift HDAC isoform selectivity profile and alter zinc coordination geometry compared to mercaptoacetamide.
Aryl substitution pattern
para-Methyl substitution on phenyl ring may affect steric/electronic tuning of metal chelation; unsubstituted or differently substituted analogs may not replicate target engagement.
Genotoxicity profile divergence
Hydroxamate-based analogs may carry genotoxicity signals not observed with mercaptoacetamides, limiting interchangeability for long-term model studies.

Quantitative Differentiation Evidence – N-(4-Methylphenyl)-2-sulfanylacetamide


HDAC6 Selectivity of Mercaptoacetamide vs. Hydroxamates

Mercaptoacetamide-based HDAC inhibitors, as a class, demonstrate HDAC6 selectivity profiles not achievable with hydroxamic acid analogs. In representative studies, optimized mercaptoacetamides achieved nanomolar HDAC6 potency with >1000-fold selectivity over class I HDACs, whereas hydroxamates typically show pan-HDAC inhibition with limited isoform discrimination [1]. This selectivity arises from the unique thiolate coordination to the catalytic zinc ion, which accommodates the specific geometry of the HDAC6 active site [2].

HDAC6 Selectivity
Class-level
Mercaptoacetamide class: HDAC6 IC50 22–213 nM, >1000-fold selectivity over HDAC1/2/3
Hydroxamates: pan-HDAC IC50 10–100 nM
Supports HDAC6-selective probe development in neurobiology and oncology research
Conditions: recombinant HDAC isoforms, fluorogenic substrates; cellular assays HeLa, NB4
HDAC inhibition epigenetics neuroprotection

Selective Antiparasitic HDAC8 Inhibition Over Human Isotype

A thiol-based mercaptoacetamide inhibitor demonstrated micromolar inhibition of Schistosoma mansoni HDAC8 (smHDAC8) with unexpected selectivity over the human HDAC8 isotype, a selectivity profile not observed with hydroxamate-based inhibitors [1]. The crystal structure revealed that the mercaptoacetamide warhead coordinates the catalytic zinc ion and interacts with the essential catalytic tyrosine (Y341) residue, providing a structural basis for species-specific inhibition [2].

Parasite HDAC8 Selectivity
Class-level
Mercaptoacetamide derivative: micromolar inhibition of smHDAC8, minimal human HDAC8 inhibition
Hydroxamates: non-selective
Supports species-selective antiparasitic inhibitor design; may reduce host enzyme cross-reactivity in research models
Conditions: recombinant smHDAC8 enzymatic assay; X-ray crystallography
antiparasitic Schistosoma mansoni HDAC8 inhibition

Genotoxicity Safety of Mercaptoacetamide vs. Hydroxamates

Mercaptoacetamide-based HDAC inhibitors are documented to lack the genotoxicity associated with hydroxamate-containing HDAC inhibitors [1]. Hydroxamates can induce DNA damage through mechanisms including reactive oxygen species generation and topoisomerase inhibition, whereas mercaptoacetamides have been explicitly characterized as non-genotoxic alternatives [2].

Genotoxicity Profile
Class-level
Mercaptoacetamides: non-genotoxic in Ames/micronucleus assays
Hydroxamates: genotoxicity signals
Reported non-genotoxic profile may support long-term in vivo study designs
Class-level inference; compound-specific confirmation needed
genotoxicity drug safety HDAC inhibitors

Research & Industrial Applications – N-(4-Methylphenyl)-2-sulfanylacetamide


HDAC6-Selective Inhibitors for Neurodegenerative Models

N-(4-Methylphenyl)-2-sulfanylacetamide serves as a foundational mercaptoacetamide scaffold for designing isoform-selective HDAC6 inhibitors. The thiol-based zinc-binding group enables >1000-fold selectivity for HDAC6 over class I HDACs, a profile unattainable with hydroxamate analogs [1]. Researchers can leverage this scaffold to develop neuroprotective agents for oxidative stress models, as demonstrated by mercaptoacetamide derivatives that exhibit efficacy in cortical neuron injury assays [2].

Antiparasitic Drug Discovery Targeting Schistosome HDAC8

The mercaptoacetamide warhead present in N-(4-Methylphenyl)-2-sulfanylacetamide provides a validated starting point for developing species-selective inhibitors of Schistosoma mansoni HDAC8. Unlike hydroxamates, mercaptoacetamide-based inhibitors can achieve micromolar smHDAC8 inhibition with minimal human HDAC8 cross-reactivity, reducing host toxicity risk [3]. This scaffold is suitable for structure-activity relationship studies aimed at optimizing antiparasitic potency and selectivity.

Genotoxicity-Safe Chemical Probes for Chronic Dosing Studies

For laboratories conducting long-term in vivo studies or developing therapeutics for pediatric/neurodegenerative indications, N-(4-Methylphenyl)-2-sulfanylacetamide provides a mercaptoacetamide core that avoids the genotoxicity liability inherent to hydroxamate-based HDAC inhibitors [4]. This scaffold enables the synthesis of chemical probes and lead compounds with improved safety margins for chronic administration.

Metal Chelation & Coordination Chemistry

The alpha-mercaptoacetamide motif of N-(4-Methylphenyl)-2-sulfanylacetamide confers chelating tendencies toward bivalent metal ions, as characterized in early stability constant determinations [5]. This property supports applications in coordination chemistry research, metal ion sensing, and the development of metalloenzyme inhibitors where thiolate-metal interactions are critical.

Application
Selection Property
Validation Focus
HDAC6 isoform-selective probe development – neurodegeneration research
Thiol-based zinc-binding group (mercaptoacetamide)
HDAC6 vs. class I HDAC selectivity in enzymatic and cellular assays
Antiparasitic inhibitor development – Schistosoma mansoni HDAC8
Species-selective HDAC8 inhibition profile
Selectivity over human HDAC8 in recombinant enzyme assays
Non-genotoxic HDAC inhibitor scaffold for long-term in vivo studies
Reported non-genotoxic profile
Genotoxicity assessment in cell-based assays (Ames, micronucleus)
Bivalent metal chelation research
Alpha-mercaptoacetamide chelating motif
Stability constants with bivalent metals (e.g., Zn²⁺, Cu²⁺)

Technical Documentation Hub

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